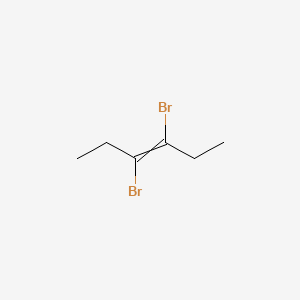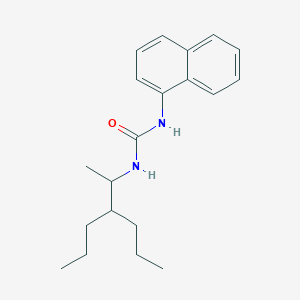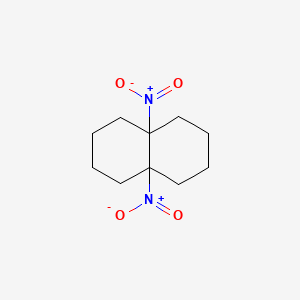![molecular formula C8H7N5OS B14656537 O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate CAS No. 53636-44-5](/img/structure/B14656537.png)
O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate is a chemical compound that features a tetrazole ring attached to a pyridine ring, with an ethanethioate group. Tetrazoles are known for their stability and resistance to biological degradation, making them useful in various applications, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate typically involves the reaction of 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions . This method ensures the formation of the desired compound with high purity and yield. The reaction conditions often include the use of catalysts and specific solvents to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethanethioate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate involves its interaction with molecular targets such as nucleotide pyrophosphatases. By inhibiting these enzymes, the compound can regulate nucleotide-based intercellular signaling, which is crucial in various biological processes . The tetrazole ring’s ability to mimic carboxylic acids allows it to interact with enzyme active sites effectively .
Comparison with Similar Compounds
Similar Compounds
- N-[[2’-(2H-Tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine methyl ester
- 3-(2H-tetrazol-5-yl)-pyridine
- (5-pyridin-4-yl-tetrazol-2-yl)-acetic acid
Uniqueness
O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate is unique due to its specific combination of a tetrazole ring, pyridine ring, and ethanethioate group. This structure provides it with distinct chemical properties, such as stability and resistance to degradation, making it valuable in various applications, including medicinal chemistry and materials science .
Properties
CAS No. |
53636-44-5 |
|---|---|
Molecular Formula |
C8H7N5OS |
Molecular Weight |
221.24 g/mol |
IUPAC Name |
O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate |
InChI |
InChI=1S/C8H7N5OS/c1-5(15)14-6-3-2-4-9-7(6)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) |
InChI Key |
JKTFOEJSEQSPPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)OC1=C(N=CC=C1)C2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14656463.png)
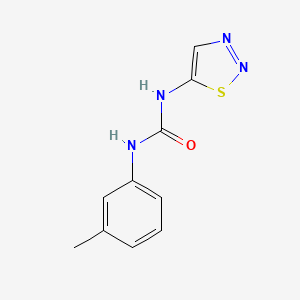
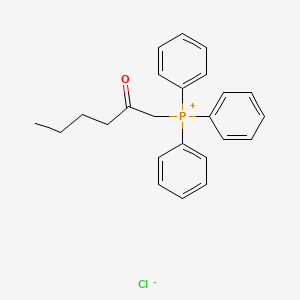
![1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one](/img/structure/B14656496.png)
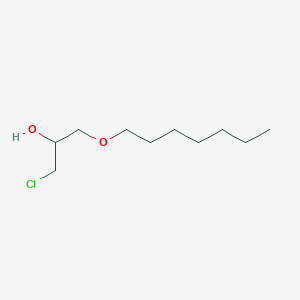
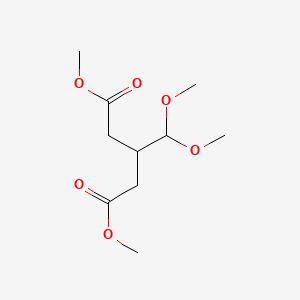
stannane](/img/structure/B14656516.png)
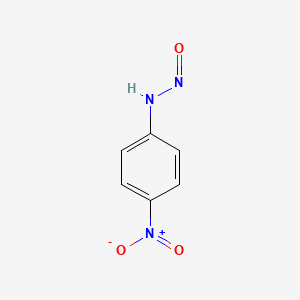
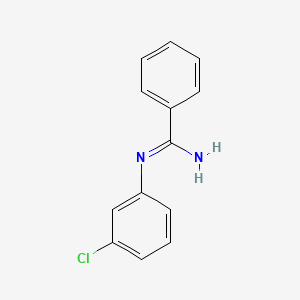
![Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14656544.png)
